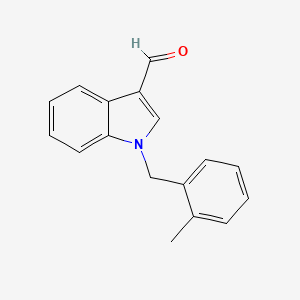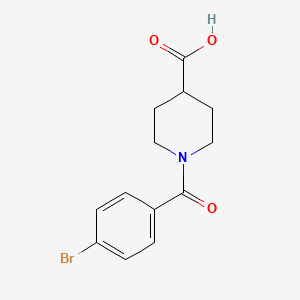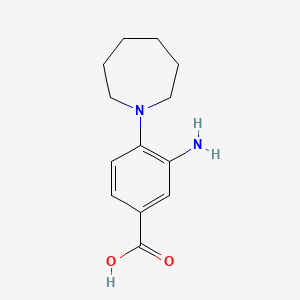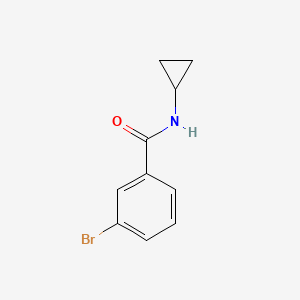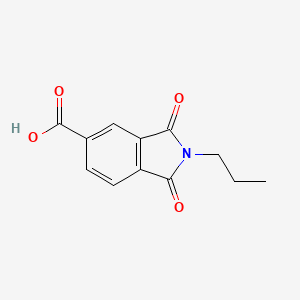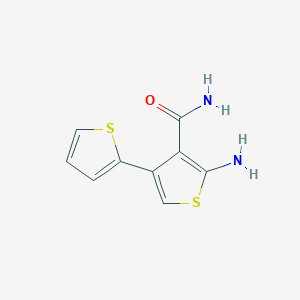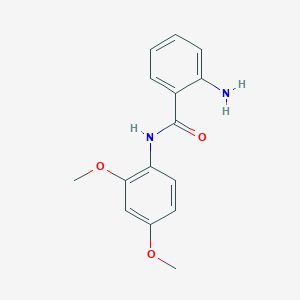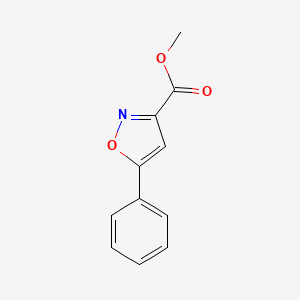![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Vue d'ensemble
Description
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C8H7F3O4 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalytic Production of FDCA
2,5-Furandicarboxylic acid (FDCA) has emerged as a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymer production, like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis is recognized for its mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness. Recent advancements have focused on synthesizing FDCA from 5-hydroxymethylfurfural and other chemicals such as 2-furoic acid and 5-methoxymethylfurfural through enzymatic catalysis and whole-cell catalysis approaches. These methods offer promising directions for efficient FDCA production (Yuan et al., 2019).
Conversion from C5 Platform to C6 Derivatives
A novel route for synthesizing 2,5-FDCA from C5-based furfural has been reported, providing an alternative to the limited volume production of HMF from mono- and polysaccharides. This process involves the transformation of furoic acid, produced from furfural, through consecutive bromination, esterification, carbonylation, and hydrolysis. The key step, palladium-catalyzed carbonylation, showcases a high yield, highlighting a potential scalable approach to producing 2,5-FDCA and its derivatives for industrial applications (Zhang et al., 2017).
Chemical Pathways towards Bio-based Polymers
Carboxylation of Furoic Acid into FDCA
The carboxylation of furoic acid into FDCA has been a focal point for producing bio-based polymers. FDCA is an ideal substitute for terephthalate in the polymer industry. Various methods, including Henkel reaction, enzymatic, homogeneous, and electro-photo catalytic processes, have been explored to optimize the carboxylation processes, aiming to improve selectivity and activity. This research direction holds promise for enhancing the utilization of biomass in polymer production (Drault et al., 2020).
Sequential Biocatalytic Reactions for FDCA Production
Exploring an artificial pathway for synthesizing FDCA from furfural has been a significant development. This pathway involves oxidase and a prenylated flavin mononucleotide-dependent reversible decarboxylase. The process, capitalizing on established industrial production of furfural from lignocellulosic biomass, opens avenues for economical large-scale FDCA production, a promising replacement for petroleum-based terephthalic acid (Kawanabe et al., 2021).
Mécanisme D'action
Mode of Action
It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .
Pharmacokinetics
The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488795-29-5 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


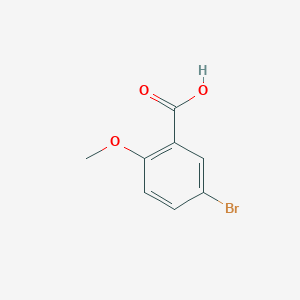

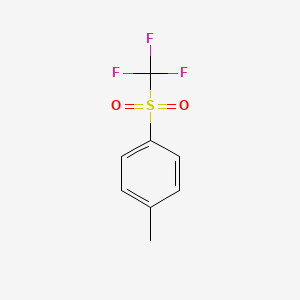
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
